4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Biochemical Analysis
Biochemical Properties
4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation and apoptosis. Additionally, this compound interacts with proteins involved in the regulation of gene expression, further influencing cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been found to induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals. This dual action makes it a potential candidate for anti-cancer therapies. Moreover, the compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and receptors. For instance, it binds to the active sites of certain kinases, leading to their inhibition. This inhibition disrupts downstream signaling pathways, resulting in altered cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor in its temporal effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, with continued modulation of cell signaling pathways and gene expression observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and modulating immune responses. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. During phase I metabolism, enzymes such as cytochrome P450 oxidize the compound, leading to the formation of reactive intermediates. These intermediates are then conjugated with glucuronic acid or sulfate during phase II metabolism, resulting in more water-soluble metabolites that can be excreted from the body. The interactions of this compound with metabolic enzymes can also affect metabolic flux and the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria. The targeting of this compound to these compartments is mediated by targeting signals and post-translational modifications. For instance, the compound may undergo phosphorylation or acetylation, which can direct it to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, its localization to mitochondria can affect mitochondrial function and cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminopyridine with an appropriate benzothiazole derivative. One common method involves the use of 2-aminopyridine and 2-bromo-4-ethoxybenzothiazole as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the benzothiazole ring.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-tubercular and anti-cancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in similar applications.
Uniqueness
4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is unique due to the presence of the ethoxy group and the specific arrangement of the benzothiazole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-2-19-12-7-5-8-13-14(12)18-15(20-13)17-10-11-6-3-4-9-16-11/h3-9H,2,10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCBHUKGWXYIAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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